

# What is the chemical structure of Umuhengerin?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Umuhengerin

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## An In-depth Technical Guide to Umuhengerin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of **Umuhengerin**, a methoxy flavonoid with demonstrated neuroprotective effects. The information presented is collated from publicly available scientific literature and databases, intended to support further research and development initiatives.

### Chemical Structure and Identification

**Umuhengerin** is a flavonoid compound that has been isolated from various plant species, including *Psiadia punctulata*, *Gardenia jasminoides*, *Murraya paniculata*, and *Lantana trifolia*[1][2]. Its chemical identity is well-established and characterized by the following identifiers:

- IUPAC Name: 5-hydroxy-6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[1]
- Molecular Formula:  $C_{20}H_{20}O_8$ [1]
- Molecular Weight: 388.4 g/mol [1]
- PubChem CID: 73648[1]
- CAS Number: 29215-55-2[1]

Chemical Structure:

 Umuhengerin 2D Structure

Figure 1: 2D chemical structure of **Umuhengerin**. Source: PubChem[1]

## Quantitative Data on Neuroprotective Effects

A study by Sirwi et al. (2021) investigated the neuroprotective effects of **Umuhengerin** in a streptozotocin (STZ)-induced sporadic Alzheimer's disease (SAD) mouse model. The key quantitative findings from this study are summarized below.

Table 1: Effect of **Umuhengerin** on Behavioral Parameters in the Morris Water Maze Test[2][3]

Treatment Group	Mean Escape Latency (s)	Time in Target Quadrant (s)
Control	Data not explicitly provided	Data not explicitly provided
STZ	Significantly increased vs. control	Significantly decreased vs. control
STZ + Umuhengerin (30 mg/kg)	Significantly decreased vs. STZ	Significantly increased vs. STZ
STZ + Donepezil (2.5 mg/kg)	Significantly decreased vs. STZ	Significantly increased vs. STZ

Table 2: Effect of **Umuhengerin** on Brain Oxidative Stress Markers[2][3][4]

Biomarker	STZ Group	STZ + Umuhengerin Group
Malondialdehyde (MDA)	Increased	Prominently reduced
Hydrogen Peroxide (H <sub>2</sub> O <sub>2</sub> )	Increased	Prominently reduced
Reduced Glutathione (GSH)	Reduced	Elevated
Heme Oxygenase-1 (HO-1)	Reduced	Elevated
Nrf2	Prominently decreased	Notable rise in expression
Keap-1	Upregulated	Downregulated

Table 3: Effect of **Umuhengerin** on Neuroinflammation and Alzheimer's Disease Pathological Markers[2][3][5]

Biomarker	STZ Group	STZ + Umuhengerin Group
Tumor Necrosis Factor-alpha (TNF- $\alpha$ )	Increased	Prominently reduced
Nuclear Factor kappa beta (NF- $\kappa$ p65)	Increased	Marked downregulation
Inhibitor kappa beta alpha protein (IK $\beta$ $\alpha$ )	Decreased	Noticeable increment in expression
Acetylcholinesterase (AChE) activity	Increased	Diminished
$\beta$ -secretase protein expression	Increased	Diminished

## Experimental Protocols

The following methodologies are based on the study by Sirwi et al. (2021) investigating **Umuhengerin** in an STZ-induced mouse model of Alzheimer's disease.[5]

### 3.1. Animal Model and Drug Administration

- Animal Model: A sporadic Alzheimer's disease (SAD) model was induced in mice via a single intracerebroventricular (ICV) injection of streptozotocin (STZ) at a dose of 3 mg/kg.[5]
- Treatment Groups:
  - Control group: Received ICV saline and oral vehicle.
  - STZ group: Received a single ICV injection of STZ.
  - **Umuhengerin** group: Received a single ICV STZ injection followed by daily oral administration of **Umuhengerin** (30 mg/kg) for 21 days.[5]

- Donepezil group: Received a single ICV STZ injection followed by daily oral administration of Donepezil (2.5 mg/kg) for 21 days, serving as a positive control.[5]

### 3.2. Behavioral Assessment: Morris Water Maze

The Morris water maze test was conducted to evaluate cognitive enhancement.[5] The test involves training mice to find a hidden platform in a pool of water. The mean escape latency (time to find the platform) and the time spent in the target quadrant where the platform was previously located are measured to assess spatial learning and memory.[2][3]

### 3.3. Biochemical and Molecular Analysis

- Oxidative Stress Markers: Brain levels of MDA, H<sub>2</sub>O<sub>2</sub>, GSH, and HO-1 were estimated using mouse ELISA kits.[5]
- Inflammatory Markers: Brain content of TNF- $\alpha$  was measured using mouse ELISA kits.[5]
- Western Blot Analysis: Protein expression levels of Nrf2, Keap-1, NF- $\kappa$ Bp65, IK $\beta$  $\alpha$ , and  $\beta$ -secretase in brain tissue were determined by Western blot analysis.[5]
- Enzyme Activity: Acetylcholinesterase (AChE) activity in the brain was measured.[5]

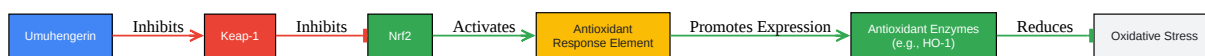
### 3.4. Histopathological Examination

Brain tissues were subjected to histopathological examination to assess neuronal damage and amyloid plaque deposition.[4][5]

## Signaling Pathways and Experimental Workflows

### 4.1. Umuhengerin's Effect on the Nrf2 Signaling Pathway

**Umuhengerin** has been shown to modulate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[3] In the STZ-induced Alzheimer's disease model, **Umuhengerin** treatment leads to the upregulation of Nrf2 and the downregulation of its inhibitor, Keap-1.[3][5] This activation of the Nrf2 pathway results in an increased expression of antioxidant enzymes like HO-1, contributing to the reduction of oxidative stress.[2][3]

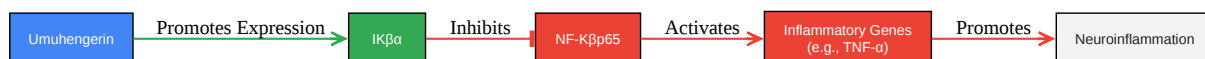


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Caption: **Umuhengerin's** modulation of the Nrf2 antioxidant pathway.

#### 4.2. **Umuhengerin's** Effect on the NF- $\kappa$ B Signaling Pathway

**Umuhengerin** also demonstrates anti-inflammatory effects by targeting the NF- $\kappa$ B signaling pathway.[3] In the STZ-induced model, **Umuhengerin** treatment resulted in a marked downregulation of the pro-inflammatory transcription factor NF- $\kappa$ Bp65 and an increase in the expression of its inhibitor, I $\kappa$ B $\alpha$ . [3][5] This inhibition of the NF- $\kappa$ B pathway leads to a reduction in the production of inflammatory cytokines like TNF- $\alpha$ . [2][3]

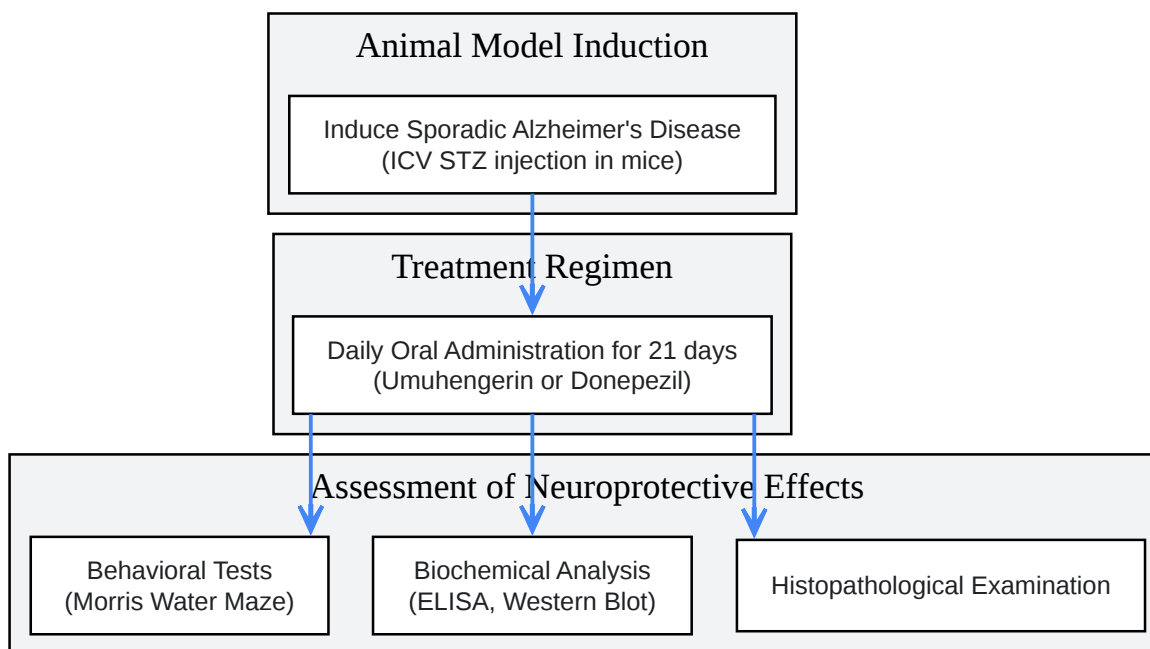


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Caption: **Umuhengerin's** inhibitory effect on the NF- $\kappa$ B inflammatory pathway.

#### 4.3. Experimental Workflow for Evaluating Neuroprotective Effects

The overall experimental design to assess the neuroprotective properties of **Umuhengerin** can be summarized in the following workflow.



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Caption: Experimental workflow for assessing **Umuhengerin's** neuroprotective effects.

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## References

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- To cite this document: BenchChem. [What is the chemical structure of Umuhengerin?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211357#what-is-the-chemical-structure-of-umuhengerin]

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